N-butyl-2-(propanoylamino)benzamide
Description
N-Butyl-2-(propanoylamino)benzamide is a benzamide derivative featuring a propanoyl (C₃H₅O) substituent at the 2-position of the benzamide scaffold and an N-butyl group. This compound is part of a broader class of benzamides studied for their structural versatility and biological activities, including antiprion, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-butyl-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-10-15-14(18)11-8-6-7-9-12(11)16-13(17)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGUNLSWPDJTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-2-(propanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of benzoic acid derivatives with butyl amines using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . These methods are scalable and provide high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(propanoylamino)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-butyl-2-(propanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-butyl-2-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table and analysis highlight key structural, synthetic, and functional differences between N-butyl-2-(propanoylamino)benzamide and related compounds:
Structural and Functional Analysis
Acyl Chain Length and Lipophilicity The propanoylamino group (C₃) in the target compound contrasts with the butyrylamino (C₄) group in , impacting lipophilicity and binding interactions. Longer acyl chains (e.g., butyryl) may enhance membrane permeability but reduce solubility, a critical factor in pharmacokinetics. The methylamino group in introduces a smaller, less lipophilic substituent, likely altering target specificity compared to bulkier acyl groups.
Biological Activity Derivatives with pyrrolidinyl/piperidyl acetamido groups (e.g., ) exhibit antiprion activity by inhibiting PrPSc accumulation in scrapie-infected cells. These moieties may enhance binding to prion proteins (PrPC) through hydrogen bonding and hydrophobic interactions.
Synthesis Strategies The target compound’s synthesis likely parallels methods for N-butyl-2-(butyrylamino)benzamide , substituting propanoyl chloride for butyryl chloride. details a similar protocol using trimethylaluminum catalysis for amide bond formation . Multi-step syntheses (e.g., ) involve introducing heterocyclic groups (pyrrolidine/piperidine) via acetylation, enhancing structural complexity and bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
